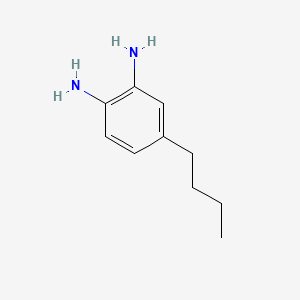
4-Butylbenzene-1,2-diamine
Cat. No. B1594707
Key on ui cas rn:
3663-23-8
M. Wt: 164.25 g/mol
InChI Key: WQEGHHLKDKIWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05512209
Procedure details


1.11 g (5.15 mM) of 4-butyl-2-nitroaniline, 5 ml of methanol, 0.35 g of activated carbon and 0.04 gof ferric chloride hexahydrate were placed in a 50 ml-three-neckedflask and kept at about 60° C. To themixture, 1.5 ml (24.7 mM) of hydrazine hydrate wasgradually added dropwise, followed by stirring for 2 hours under heat refluxing. After the reaction, thereaction mixture was subjected to filtration by meansof suction under heating to remove the activatedcarbon. The filtrate was concentrated under reducedpressure and an appropriate amount of water was addedthereto. The mixture was subjected to extraction withethyl acetate. The organic layer was washed withwater and dried with milabilite, followed byconcentration under reduced pressure to obtain a crudeproduct. To the crude product (residue), anappropriate amount of hexane was added, followed bycooling on an ice bath to precipitate a crystal. Thecrystal was recovered by filtration to obtain 0.82 gof 4-butyl-1,2-phenylenediamine (Yield: 87.4%).


[Compound]
Name
ferric chloride hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Yield
87.4%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[C:7]([N+:12]([O-])=O)[CH:6]=1)[CH2:2][CH2:3][CH3:4].CO.O.NN>CCCCCC>[CH2:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[C:7]([NH2:12])[CH:6]=1)[CH2:2][CH2:3][CH3:4] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
[Compound]
|
Name
|
ferric chloride hexahydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Five
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at about 60° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
mixture was subjected to filtration by meansof suction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the activatedcarbon
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reducedpressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was subjected to extraction withethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed withwater and
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried with milabilite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crudeproduct
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed bycooling on an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a crystal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Thecrystal was recovered by filtration
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C1=CC(=C(C=C1)N)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
